molecular formula C5H8N4O B069350 N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 184373-05-5

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B069350
CAS RN: 184373-05-5
M. Wt: 140.14 g/mol
InChI Key: SHCXEQQBQRQPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, also known as DMTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of triazole compounds and has a variety of applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, such as dihydrofolate reductase and thymidylate synthase. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been reported to have a variety of biochemical and physiological effects. It has been shown to have antitumor, antimicrobial, and antiviral activities. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been reported to have antioxidant and anti-inflammatory properties. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is also stable under normal laboratory conditions and has a long shelf life. However, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has some limitations as well. It is toxic at high doses and can cause adverse effects in animals and humans. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. One direction is to study the mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in more detail, particularly its interaction with enzymes involved in nucleotide biosynthesis. Another direction is to explore the potential of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide and its derivatives can lead to the discovery of new biologically active compounds.

Synthesis Methods

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride. The reaction takes place at a temperature of 60-70°C for 12-15 hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been extensively used as a research tool in various scientific fields. It has been used as a building block in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and antiviral agents. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been used as a ligand in metal complexes, which have been studied for their catalytic and biological activities. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been used as a reagent in the determination of trace amounts of copper ions in water samples.

properties

CAS RN

184373-05-5

Product Name

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C5H8N4O/c1-9(2)5(10)4-6-3-7-8-4/h3H,1-2H3,(H,6,7,8)

InChI Key

SHCXEQQBQRQPKY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NC=NN1

Canonical SMILES

CN(C)C(=O)C1=NC=NN1

synonyms

1H-1,2,4-Triazole-3-carboxamide,N,N-dimethyl-(9CI)

Origin of Product

United States

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